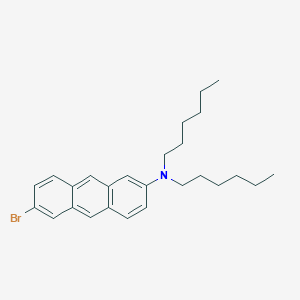
6-Bromo-N,N-dihexylanthracen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N,N-dihexylanthracen-2-amine is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of a bromine atom at the 6th position and two hexyl groups attached to the nitrogen atom at the 2nd position of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dihexylanthracen-2-amine typically involves a multi-step process. One common method is the bromination of anthracene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromoanthracene is then subjected to a nucleophilic substitution reaction with N,N-dihexylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N,N-dihexylanthracen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-N,N-dihexylanthracen-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6-Bromo-N,N-dihexylanthracen-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the dihexylamine moiety can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-N,N-diethylpyridin-2-amine
- 6-Bromo-N,N-dimethylpyridin-2-amine
- 6-Bromo-N-ethylpyridin-2-amine
Uniqueness
6-Bromo-N,N-dihexylanthracen-2-amine is unique due to its anthracene core structure, which imparts distinct photophysical properties
Propiedades
Número CAS |
919992-04-4 |
|---|---|
Fórmula molecular |
C26H34BrN |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
6-bromo-N,N-dihexylanthracen-2-amine |
InChI |
InChI=1S/C26H34BrN/c1-3-5-7-9-15-28(16-10-8-6-4-2)26-14-12-22-17-23-19-25(27)13-11-21(23)18-24(22)20-26/h11-14,17-20H,3-10,15-16H2,1-2H3 |
Clave InChI |
LHMYCNFMHIWUTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)C=C3C=C(C=CC3=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















